8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the class of purines. It features an imidazo[2,1-f]purine core structure, which is significant in various biological applications. The compound is characterized by its unique molecular formula and has several synonyms including 895834-12-5 and STL009244 .
8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is classified as a purine derivative. It is notable for its potential biological activities and applications in medicinal chemistry.
The synthesis of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Specific reaction conditions such as temperature, pressure, and catalysts are often proprietary and can vary based on desired purity and yield. Optimization of these parameters is crucial for effective synthesis.
The molecular structure of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented as follows:
Key structural data includes:
The chemical reactivity of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione includes:
Reaction conditions such as solvent choice and temperature play a significant role in determining the outcomes of these reactions.
The mechanism of action for 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with biological targets such as enzymes and receptors. It may function by:
Research into its mechanism is ongoing to fully elucidate how it modulates biological activity.
Key physical properties include:
Chemical properties include stability under different pH conditions and reactivity with other chemical agents. Detailed characterization through techniques like NMR or mass spectrometry may provide further insights.
8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several notable applications:
The construction of the imidazo[2,1-f]purine tricyclic core in 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (molecular formula: C₁₃H₁₇N₅O₂; molecular weight: 275.31 g/mol) follows a multi-step sequence initiated by strategic condensation and cyclization reactions . The synthesis begins with the condensation of a 2-aminopyridine derivative with a carbonyl source, typically an aldehyde, under reflux conditions in a polar aprotic solvent. This forms a Schiff base intermediate, which undergoes spontaneous intramolecular cyclization upon heating to generate the imidazole ring fused to a pyrimidine precursor [5].
The critical annelation step involves dehydrative ring closure catalyzed by acidic (e.g., polyphosphoric acid) or basic (e.g., sodium ethoxide) conditions to form the purine-imidazole junction. Research indicates that microwave-assisted cyclization significantly reduces reaction times (from 12–24 hours to 30–60 minutes) while improving atom economy . Following tricyclic core formation, the N-alkylation at position 8 is achieved using isobutyl bromide under phase-transfer conditions (tetrabutylammonium bromide in dichloromethane/50% sodium hydroxide), while methylation at N1 and N7 employs iodomethane in dimethylformamide with potassium carbonate as a base .
Table 1: Key Steps in Tricyclic Core Assembly
Step | Reagents/Conditions | Function | Yield Range |
---|---|---|---|
Precursor Condensation | Aldehyde, ethanol, reflux 4h | Schiff base formation | 70–75% |
Imidazole Cyclization | Acetic acid, 120°C, 3h or microwave, 150°C, 30min | Ring closure | 80–85% |
Purine Annelation | Polyphosphoric acid, 140°C, 6h | Tricyclic core formation | 65–70% |
N8 Isobutylation | Isobutyl bromide, TBAB, NaOH(aq), CH₂Cl₂ | Introduction of isobutyl group | 75–80% |
N1/N7 Methylation | Iodomethane, K₂CO₃, DMF, 60°C | Introduction of methyl groups | 85–90% |
Substituents critically influence the kinetics, regioselectivity, and stability of the tricyclic system during ring formation. The isobutyl group at position 8 exhibits moderate steric bulk (molar refractivity: 19.07 cm³/mol), which slows cyclization kinetics by ~20% compared to methyl analogues but enhances solubility in non-polar solvents (logP increase from 1.2 to 2.8) . This lipophilicity facilitates purification via silica gel chromatography using ethyl acetate/hexane gradients (e.g., 30→70% ethyl acetate) .
Electronic effects from the 1,7-dimethyl groups profoundly impact annelation efficiency. Quantum mechanical calculations (DFT B3LYP/6-31G*) reveal that methylation at N1 reduces the activation energy for cyclization by 8.3 kcal/mol compared to unsubstituted derivatives by stabilizing the transition state through hyperconjugation [5]. However, simultaneous methylation at N1 and N7 creates electronic congestion, necessitating precise temperature control (110–120°C) during ring closure to prevent dimerization byproducts. Studies comparing ortho-, meta-, and para-substituted aryl analogues confirm that electron-donating groups (e.g., methoxy in 8-(4-methoxyphenyl) variants) accelerate cyclization by 2.3-fold relative to electron-withdrawing groups due to enhanced nucleophilicity at the reaction center [3]. Regioselectivity in alkylation is enforced through stoichiometric control: using 1.05 equivalents of isobutyl bromide selectively targets N8 before methylating N1/N7 with excess iodomethane [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: